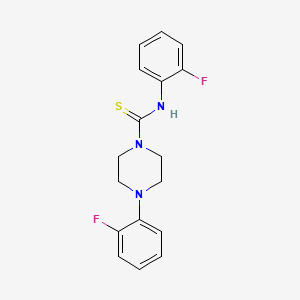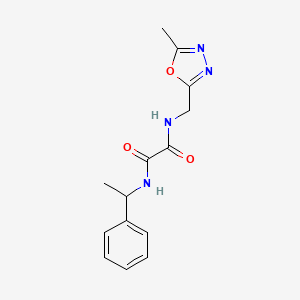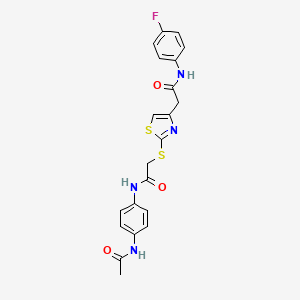![molecular formula C17H18N4O2S B2954366 N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171669-47-8](/img/structure/B2954366.png)
N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyrazole ring, and a cyclopropane ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyrazole, and cyclopropane rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole and pyrazole rings could potentially undergo reactions like electrophilic substitution or addition, while the cyclopropane ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole, pyrazole, and cyclopropane rings could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling in Anti-tumor Agents
A study by Nassar et al. (2015) outlined an efficient method for obtaining related compounds through condensation reactions, which furnished a series of derivatives including pyrazolo[3,4-d]pyrimidine and pyrazole-4-glucoside. These compounds were evaluated for their effects on mouse and human cancer cell lines, with significant results observed in colon and breast cancer lines. This indicates a potential application of these compounds in cancer research and treatment (Nassar, Atta-Allah, & Elgazwy, 2015).
Fluorescent Dyes for Scientific Research
Witalewska et al. (2019) utilized similar compounds as building blocks in the synthesis of various fluorescent dyes. These dyes display fluorescence across a wide spectrum (412–672 nm) and demonstrate properties like excited state proton transfer and intramolecular charge transfer. This suggests their utility in scientific research where fluorescence and color-tuning are essential, such as in biological imaging and analytical chemistry (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Cytotoxicity Studies for Cancer Research
Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, including compounds structurally related to the queried chemical, and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Hassan, Hafez, & Osman, 2014).
Antimicrobial Applications
A study by Raju et al. (2010) focused on synthesizing derivatives similar to the queried compound and evaluating their antibacterial and antifungal activities. This research is crucial in the development of new antimicrobial agents, potentially addressing the increasing issue of antibiotic resistance (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Antibacterial Agents and Cytotoxicity
Palkar et al. (2017) synthesized novel analogs of related compounds and evaluated their antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds were assessed for cytotoxic activity against mammalian cell lines, indicating their potential as non-cytotoxic antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Wirkmechanismus
Target of Action
Compounds with a similar benzothiazole structure have been reported to exhibit antibacterial activity . They are known to interact with various bacterial proteins, disrupting their normal function and leading to the death of the bacteria .
Mode of Action
Benzothiazole derivatives have been reported to exhibit antibacterial activity by interacting with bacterial proteins . This interaction disrupts the normal function of these proteins, leading to the death of the bacteria .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the normal functioning of bacterial proteins, which could potentially disrupt various biochemical pathways within the bacteria .
Result of Action
The result of the compound’s action is the disruption of normal bacterial protein function, leading to the death of the bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-ethoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-23-12-5-4-6-13-15(12)19-17(24-13)21-14(9-10(2)20-21)18-16(22)11-7-8-11/h4-6,9,11H,3,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESBNSGDXKSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-methylbenzoate](/img/structure/B2954284.png)

![7-Hydroxy-5-propylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2954287.png)

![methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate](/img/structure/B2954289.png)


![N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2954294.png)


![(2S,3S,4R,5R,6S)-2-[[(2S,3R,4S,5S,6S)-6-[[(3R,4S,4aS,6aS,6bR,8R,8aR,14aS,14bR)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)
![3-(3,4-dimethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2954306.png)